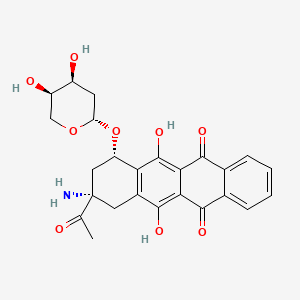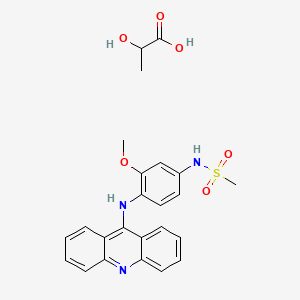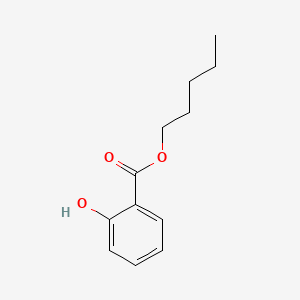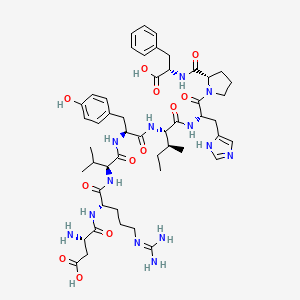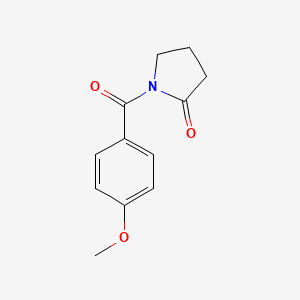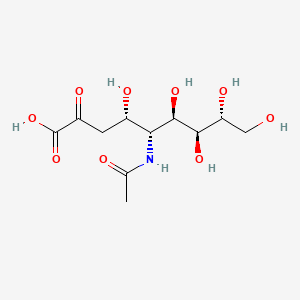
3,4-Dihydro-2,8-diisopropyl-3-thioxo-2H-1,4-benzoxazine-4-acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
AD-5467 is a bioactive chemical compound known for its role as an aldose reductase inhibitor. It has a molecular formula of C16H21NO3S and a molecular weight of 307.41 g/mol . This compound has been studied for its potential therapeutic applications, particularly in the treatment of diabetic complications and eye diseases .
Preparation Methods
The synthesis of AD-5467 involves several key steps. The cyclization of 2-amino-6-isopropylphenol with 2-bromo-3-methylbutyryl chloride in the presence of sodium bicarbonate in ethyl acetate-water yields 2,8-diisopropyl-2H-1,4-benzoxazin-3(4H)-one. This intermediate is then condensed with methyl bromoacetate using sodium hydride in dimethylformamide to produce 2,8-diisopropyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-4-acetic acid methyl ester. The reaction of this ester with phosphorus pentasulfide in refluxing toluene affords the corresponding thioxo derivative, which is finally hydrolyzed with sodium hydroxide in dioxane-methanol .
Chemical Reactions Analysis
AD-5467 undergoes various chemical reactions, including:
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to different derivatives.
Substitution Reactions: AD-5467 can participate in substitution reactions, particularly involving its functional groups.
Common Reagents and Conditions: Sodium hydride, dimethylformamide, phosphorus pentasulfide, and sodium hydroxide are commonly used in its reactions.
Major Products: The major products formed from these reactions include various derivatives of 1,4-benzoxazine and 1,4-benzothiazine.
Scientific Research Applications
AD-5467 has been extensively studied for its scientific research applications:
Chemistry: It is used as a model compound in the study of aldose reductase inhibitors.
Biology: AD-5467 is investigated for its effects on metabolic pathways and enzyme interactions.
Mechanism of Action
AD-5467 exerts its effects by inhibiting the enzyme aldose reductase (AKR1B1). This inhibition prevents the accumulation of sugar alcohols, such as sorbitol, in tissues, which is a common issue in diabetic complications. The compound interacts with the active sites of the enzyme, blocking its activity and thereby reducing the formation of sugar alcohols .
Comparison with Similar Compounds
AD-5467 is compared with other aldose reductase inhibitors, such as CT-112 and related 1,4-benzoxazine and 1,4-benzothiazine derivatives. While many compounds in this class are not very effective in inhibiting sorbitol accumulation in vivo, AD-5467 shows highly potent activity due to its unique structure, particularly the presence of an isopropyl group at the 2-position . This makes AD-5467 a promising candidate for further development in therapeutic applications.
Properties
CAS No. |
138333-32-1 |
|---|---|
Molecular Formula |
C16H21NO3S |
Molecular Weight |
307.4 g/mol |
IUPAC Name |
2-[2,8-di(propan-2-yl)-3-sulfanylidene-1,4-benzoxazin-4-yl]acetic acid |
InChI |
InChI=1S/C16H21NO3S/c1-9(2)11-6-5-7-12-15(11)20-14(10(3)4)16(21)17(12)8-13(18)19/h5-7,9-10,14H,8H2,1-4H3,(H,18,19) |
InChI Key |
CLDJCRWXLDLJLO-UHFFFAOYSA-N |
SMILES |
CC(C)C1C(=S)N(C2=CC=CC(=C2O1)C(C)C)CC(=O)O |
Canonical SMILES |
CC(C)C1C(=S)N(C2=CC=CC(=C2O1)C(C)C)CC(=O)O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
3,4-dihydro-2,8-diisopropyl-3-thioxo-2H-1,4-benzoxazine-4-acetic acid AD 5467 AD-5467 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


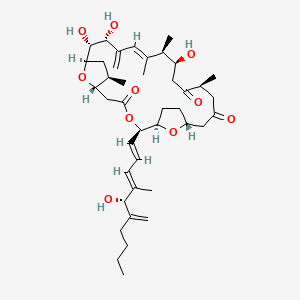
![(1S,2Z,6Z,10S,12R,13S,14R,17R,19S,20Z,24R,26S)-13,14,17,19-Tetrahydroxy-7,10,12,19,20,24-hexamethyl-22-methylidene-9,27-dioxabicyclo[24.1.0]heptacosa-2,6,20-triene-8,15-dione](/img/structure/B1664937.png)

![(2S,5R,6R)-6-[(2-amino-2-phenylacetyl)amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid;4-[(3-carboxy-2-hydroxynaphthalen-1-yl)methyl]-3-hydroxynaphthalene-2-carboxylic acid](/img/structure/B1664945.png)
